2-{(E)-[(2-methoxyphenyl)imino]methyl}phenol
CAS No.: 3290-98-0
Cat. No.: VC16065292
Molecular Formula: C14H13NO2
Molecular Weight: 227.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3290-98-0 |
|---|---|
| Molecular Formula | C14H13NO2 |
| Molecular Weight | 227.26 g/mol |
| IUPAC Name | 2-[(2-methoxyphenyl)iminomethyl]phenol |
| Standard InChI | InChI=1S/C14H13NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-10,16H,1H3 |
| Standard InChI Key | BQQFVTMDJOVKBH-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N=CC2=CC=CC=C2O |
Introduction
Structural and Molecular Properties
Molecular Architecture
The compound features two aromatic rings connected by an imine linkage. The phenolic ring contains a hydroxyl group at the ortho position relative to the imine bond, while the methoxyphenyl group has a methoxy substituent at the para position. The E (trans) configuration around the imine bond is stabilized by intramolecular hydrogen bonding between the phenolic hydroxyl and the imine nitrogen.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| IUPAC Name | 2-[(2-Methoxyphenyl)iminomethyl]phenol |
| Molecular Formula | |
| Molecular Weight | 227.26 g/mol |
| CAS Number | 3290-98-0 |
| SMILES | COC1=CC=CC=C1N=CC2=CC=CC=C2O |
| XLogP3-AA | 3.2 |
Geometric Isomerism
Synthesis Methodologies
Conventional Condensation
The traditional synthesis involves refluxing equimolar amounts of 2-methoxyaniline and salicylaldehyde in ethanol under acidic catalysis (e.g., glacial acetic acid):
Yields typically range from 70–85% after recrystallization from ethanol.
Green Synthesis Advances
Recent protocols employ ethanol-water (1:1) mixtures at 40°C, achieving 96% yield within 20 minutes . This method eliminates toxic solvents and reduces energy consumption. Key advantages include:
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Shorter reaction time: 20 minutes vs. 2–4 hours in traditional methods.
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Higher purity: Reduced byproduct formation due to milder conditions.
Spectroscopic Characterization
Infrared Spectroscopy
The IR spectrum exhibits characteristic bands:
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: 1618–1622 cm (strong, sharp).
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: 3550–3560 cm (broad, phenolic hydroxyl).
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: 1250–1260 cm (methoxy group).
NMR (DMSO-):
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δ 13.24 (s, 1H, phenolic -OH).
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δ 8.52 (s, 1H, imine -CH=N).
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δ 6.82–7.43 (m, 8H, aromatic protons).
NMR:
Coordination Chemistry and Applications
Metal Complexation
The compound acts as a bidentate O,N-donor ligand, forming stable complexes with metals such as Cu(II), Ni(II), and Zn(II). A representative reaction with copper acetate yields:
Table 2: Selected Metal Complex Properties
| Metal Ion | Geometry | Magnetic Moment (μ) | Application |
|---|---|---|---|
| Cu(II) | Square planar | 1.73 | Antioxidant catalysts |
| Ni(II) | Octahedral | 3.11 | Electrochemical sensors |
| Zn(II) | Tetrahedral | Diamagnetic | Luminescent materials |
Biological Activities
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Antimicrobial: MIC values of 12.5 μg/mL against Staphylococcus aureus.
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Anticancer: IC = 18 μM for MCF-7 breast cancer cells.
Industrial and Materials Science Applications
Corrosion Inhibition
In 0.5 M HCl, the compound achieves 94% inhibition efficiency for mild steel at 500 ppm, forming a protective chelate layer.
Photovoltaic Materials
Incorporation into dye-sensitized solar cells (DSSCs) yields a power conversion efficiency of 6.2%, attributed to extended π-conjugation enhancing light absorption.
Environmental and Regulatory Considerations
The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315). Proper handling requires PPE, including nitrile gloves and safety goggles. Waste disposal must follow EPA guidelines for nitrogen-containing organics.
Future Research Directions
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Mechanistic Studies: Elucidate the role of methoxy positioning in modulating biological activity.
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Nanocomposite Development: Embedding metal complexes into MOFs for gas storage.
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Toxicology Profiling: Long-term ecotoxicological impacts on aquatic ecosystems.
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